3-(Piperazin-1-YL)-1H-indazole

概述

描述

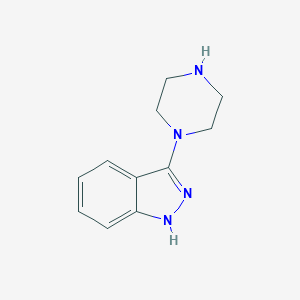

3-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that features both an indazole and a piperazine ring. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-1H-indazole typically involves the following steps:

Formation of Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Introduction of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, 3-chloro-1H-indazole can react with piperazine in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

化学反应分析

Nucleophilic Substitution Reactions

The piperazine moiety facilitates nucleophilic substitutions at both nitrogen and carbon centers:

Mechanistic Insight : The secondary amine in piperazine acts as a nucleophile in alkylation/acylation, while the indazole’s C5 position participates in cross-couplings via palladium catalysis .

Oxidation and Reduction Pathways

The indazole ring undergoes redox transformations under controlled conditions:

Case Study : Metabolic oxidation via CYP450 enzymes produces an unstable oxaziridine intermediate (), implicated in mutagenicity through P450 3A inactivation .

Heterocyclic Ring Formation

Reactions with heterocyclic precursors yield bioactive hybrids:

Notable Example : Compound 2f (pyridyl-substituted derivative) inhibits 4T1 breast cancer cell proliferation () via PARP1 suppression .

Metabolic Reactions

In vivo studies reveal critical detoxification pathways:

Safety Note : The oxaziridine intermediate forms covalent adducts with DNA, necessitating structural modifications to mitigate toxicity .

Pharmacophoric Modifications

Structural tuning via piperazine substitution enhances therapeutic potential:

科学研究应用

Anticancer Activity

Numerous studies have investigated the anticancer potential of indazole derivatives, including 3-(Piperazin-1-YL)-1H-indazole. Research indicates that compounds containing the indazole scaffold can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- HCT116 (colorectal cancer)

In one study, derivatives exhibited moderate inhibitory activities against these cell lines, with some compounds showing IC50 values as low as 0.23 µM against specific cancer types . The structure-activity relationship (SAR) studies reveal that modifications to the piperazine substituents can significantly impact the antiproliferative activity .

Neuropharmacological Effects

The piperazine ring in this compound is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as schizophrenia. Recent findings indicate that derivatives can act as multi-target ligands for dopamine and serotonin receptors, which are crucial in managing psychiatric conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives possess significant biological activity:

- Mechanisms of Action : These compounds may induce apoptosis in cancer cells by affecting key regulatory proteins such as Bcl-2 and p53 .

- Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for developing effective anticancer therapies .

In Vivo Studies

While most studies are still in preclinical stages, there is ongoing research to evaluate the in vivo efficacy and safety profiles of these compounds. Early results suggest promising outcomes in animal models, indicating potential for further development into clinical candidates.

Data Table: Summary of Biological Activities

| Compound | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.88 | Apoptosis induction |

| Compound B | HepG2 | 0.80 | Bcl-2 inhibition |

| Compound C | MCF-7 | 1.15 | Cell cycle arrest |

| Compound D | HCT116 | 4.89 | Antiproliferative |

This table summarizes key findings from various studies highlighting the efficacy of different derivatives of this compound against specific cancer cell lines.

作用机制

The mechanism of action of 3-(Piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

相似化合物的比较

Similar Compounds

3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure with a benzothiazole ring instead of an indazole ring.

3-(Piperazin-1-yl)-quinoline: Contains a quinoline ring fused with a piperazine ring.

3-(Piperazin-1-yl)-pyridine: Features a pyridine ring fused with a piperazine ring.

Uniqueness

3-(Piperazin-1-yl)-1H-indazole is unique due to its specific combination of indazole and piperazine rings, which imparts distinct pharmacological properties. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

生物活性

3-(Piperazin-1-YL)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates an indazole core with a piperazine moiety, which enhances its pharmacological potential. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : Approximately 202.25 g/mol

- Functional Groups : Indazole and piperazine rings

This structural arrangement allows for various interactions with biological targets, making it a subject of interest in drug development.

This compound exhibits its biological effects primarily through the following mechanisms:

- Receptor Interaction : It acts as an antagonist at dopamine and serotonin receptors, which are critical in regulating mood, cognition, and various neurophysiological processes.

- Impact on Biochemical Pathways : By modulating dopaminergic and serotonergic pathways, the compound may influence neurotransmitter release and receptor activity, contributing to its pharmacological effects.

Biological Activities

The biological activities of this compound have been investigated across various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. For instance, it has demonstrated activity against various bacterial strains, including:

- Bacillus subtilis

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) for these bacteria was found to be approximately 500 µg/mL.

Anticancer Activity

Studies indicate that derivatives of indazole compounds, including those with piperazine substitutions, possess anticancer properties. For example:

- A study on similar compounds showed efficacy against lung, breast, and melanoma cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- The compound's ability to interact with cellular targets involved in critical signaling pathways enhances its potential as an anticancer agent.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

These findings underscore the versatility of this compound in various therapeutic contexts.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of this compound have been assessed using Lipinski's Rule of Five (Ro5), which evaluates the drug-likeness based on molecular weight, lipophilicity, hydrogen bond donors/acceptors, and other factors. This assessment is crucial for predicting the compound's oral bioavailability and overall suitability as a drug candidate.

属性

IUPAC Name |

3-piperazin-1-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNSJWYUKDBQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564433 | |

| Record name | 3-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131633-88-0 | |

| Record name | 3-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。